molecular formula C26H28N6O2S B2616116 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 896702-15-1

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Katalognummer B2616116
CAS-Nummer: 896702-15-1
Molekulargewicht: 488.61
InChI-Schlüssel: DYCSKHKXMFWNNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring, a piperidine ring, a benzyl group, a sulfanyl group, and a pyrazole ring .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple rings and functional groups could allow for a variety of interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Therapy

Compounds structurally similar to 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide have been investigated for their potential in Alzheimer's disease therapy. For instance, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides were identified as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds demonstrated significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as the inhibition of self-mediated Aβ aggregation and Cu(II)-mediated Aβ aggregation, suggesting a multifaceted approach to Alzheimer's disease treatment (Umar et al., 2019).

Antitumor Activity

Several studies have explored the antitumor potential of quinazolinone derivatives. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad spectrum antitumor activity, with some compounds demonstrating potency comparable or superior to that of known chemotherapeutic agents. These findings underscore the relevance of quinazolinone derivatives in cancer research and their potential as therapeutic agents (Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Activities

Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated that such compounds possess significant antibacterial and antifungal properties, suggesting their potential application in the development of new antimicrobial agents (Patel et al., 2010). Additionally, pyrazole-acetamide derivatives have been identified to exhibit considerable antioxidant activity, indicating their possible use in oxidative stress-related conditions (Chkirate et al., 2019).

Wirkmechanismus

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological molecules in the body to exert its effects .

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, proper handling and safety precautions should be taken .

Zukünftige Richtungen

Future research could involve studying this compound’s properties in more detail, determining its potential uses, and developing methods for its synthesis .

Eigenschaften

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-18-14-23(30-29-18)28-24(33)17-35-26-27-22-11-10-20(31-12-6-3-7-13-31)15-21(22)25(34)32(26)16-19-8-4-2-5-9-19/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSKHKXMFWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.